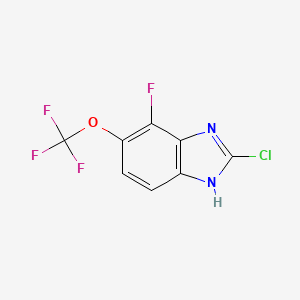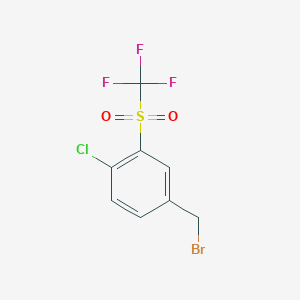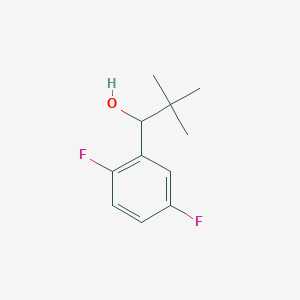
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Méthodes De Préparation
The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The difluorophenyl group plays a crucial role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-propanol:
1-(2,5-Dimethoxyphenyl)-2,2-dimethyl-1-propanol: The methoxy groups introduce different electronic effects, influencing the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C11H14F2O |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10,14H,1-3H3 |
Clé InChI |
XSVSDBCQMIHMKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=C(C=CC(=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



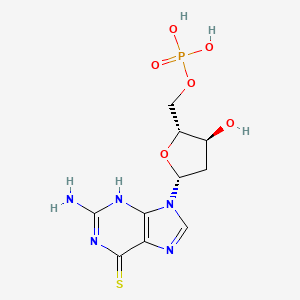
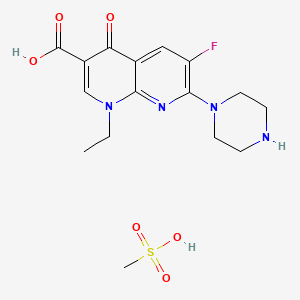

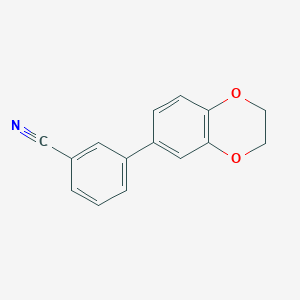


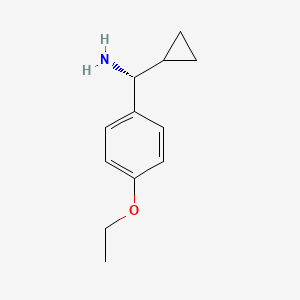
![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
